4-Bromoaniline-2,3,5,6-D4
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromoaniline-2,3,5,6-D4 and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which enables the introduction of various functional groups into the aniline ring. For example, a study by Rizwan et al. (2021) detailed the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, achieving considerable yields and showcasing the versatility of bromoaniline derivatives in organic synthesis (Rizwan et al., 2021).
Scientific Research Applications
Electrochemical Oxidation Studies
4-Bromoaniline has been extensively studied in electrochemical oxidation research. Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoaniline in acetonitrile solution, revealing insights into the electrochemical oxidation routes of brominated anilines. Their findings contributed to understanding the Bacon–Adams mechanism and the formation of oxidized brominated 4-amino-diphenylamines alongside brominated anilines (Kádár, Nagy, Karancsi, & Farsang, 2001).
Photovoltaic Device Improvement
In the field of organic photovoltaics, 4-bromoanisole, closely related to 4-bromoaniline, is utilized as a processing additive to enhance phase separation and purity in polymer blends for photovoltaic devices. Liu et al. (2012) showed that this additive significantly improves the aggregation of P3HT in polymer-polymer blends, enhancing the device morphology (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Synthesis of Novel Compounds
Rizwan et al. (2021) demonstrated the use of 4-bromoaniline derivatives in synthesizing new chemical compounds via Suzuki cross-coupling reactions. This research highlights the potential of 4-bromoaniline analogs in creating compounds with diverse functional moieties and contributes to the field of organic synthesis (Rizwan et al., 2021).
Future Directions
“4-Bromoaniline-2,3,5,6-D4” is primarily used in the Pharmaceutical Industry and Drug Discovery . Its precise composition and isotopic substitutions make it an indispensable asset in various research applications, offering a unique glimpse into the intricacies of chemical reactions and their isotopic effects .
properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoaniline-2,3,5,6-D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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